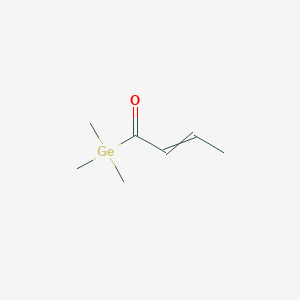
N-Acetyl-L-alanyl-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-L-alanyl-L-leucine is a modified amino acid derivative that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is formed by the acetylation of L-alanine and L-leucine, two essential amino acids. The acetylation process enhances the compound’s stability and bioavailability, making it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-L-leucine typically involves the acetylation of L-alanine and L-leucine. The process begins with the protection of the amino groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. After the acetylation reaction, the protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process economically viable for large-scale production.
化学反应分析
Types of Reactions
N-Acetyl-L-alanyl-L-leucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the acetyl group.
科学研究应用
N-Acetyl-L-alanyl-L-leucine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and metabolic diseases.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals due to its enhanced stability and bioavailability.
作用机制
The mechanism of action of N-Acetyl-L-alanyl-L-leucine involves its interaction with specific molecular targets and pathways. The acetylation of the amino acids enhances their ability to cross cell membranes and interact with intracellular targets. The compound is known to activate metabolic pathways, including the mTOR pathway, which plays a crucial role in cell growth and metabolism. Additionally, it can modulate neurotransmitter levels, making it a potential candidate for treating neurological disorders.
相似化合物的比较
Similar Compounds
N-Acetyl-L-leucine: Another acetylated amino acid with similar properties but different applications.
N-Acetyl-L-alanine: Shares structural similarities but has distinct biological effects.
N-Acetyl-L-glutamine: Used in different therapeutic contexts due to its unique properties.
Uniqueness
N-Acetyl-L-alanyl-L-leucine stands out due to its combined properties of L-alanine and L-leucine, making it more versatile in its applications. Its enhanced stability and bioavailability compared to its non-acetylated counterparts make it a valuable compound for research and industrial use.
属性
CAS 编号 |
78233-70-2 |
|---|---|
分子式 |
C11H20N2O4 |
分子量 |
244.29 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C11H20N2O4/c1-6(2)5-9(11(16)17)13-10(15)7(3)12-8(4)14/h6-7,9H,5H2,1-4H3,(H,12,14)(H,13,15)(H,16,17)/t7-,9-/m0/s1 |
InChI 键 |
HIEIIANYSKARKE-CBAPKCEASA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)C |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,8,10,11-Tetrachloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14445200.png)
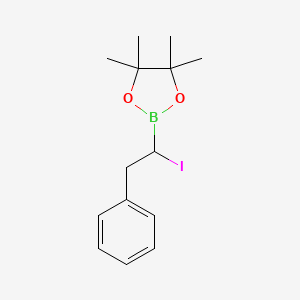

![Acetamide, 2-(diethylamino)-N-[4-(dimethylamino)phenyl]-](/img/structure/B14445213.png)
![2-{[(2-Methylpyrimidin-5-yl)methyl]amino}-5-nitropyrimidin-4(3H)-one](/img/structure/B14445218.png)
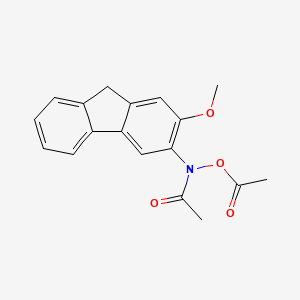

![1-([1,1'-Biphenyl]-4-yl)-2-bromobutan-1-one](/img/structure/B14445231.png)
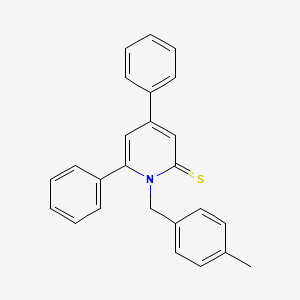
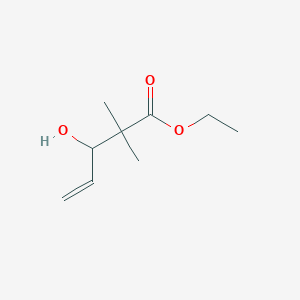
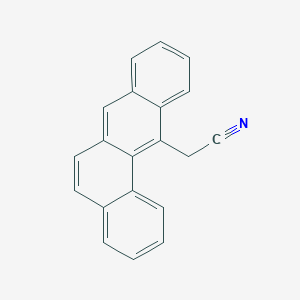
![Ethyl bis[2-(hexyloxy)ethyl] phosphate](/img/structure/B14445257.png)
![2-[(2-Phenylethyl)sulfanyl]pyrimidine](/img/structure/B14445269.png)
